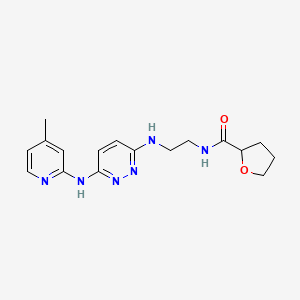
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)tetrahydrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)tetrahydrofuran-2-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
The compound's chemical structure is characterized by a tetrahydrofuran ring, a pyridazine moiety, and a 4-methylpyridin-2-yl group. Its molecular formula is C21H24N6O with a molecular weight of 376.5 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The exact mechanism is still under investigation, but preliminary studies suggest that it may act as an inhibitor of certain kinases, which play crucial roles in cancer progression and other diseases .
Biological Activities
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics. Studies have reported its effectiveness against several bacterial strains, suggesting potential therapeutic applications in infectious diseases .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound:
-
Case Study 1: Cancer Treatment
A preclinical study demonstrated that this compound effectively reduced tumor growth in murine models of colon cancer. The mechanism involved modulation of key signaling pathways associated with tumor progression . -
Case Study 2: Infection Control
Another study explored its use as an antimicrobial agent, showing promising results against resistant bacterial strains. This positions the compound as a potential candidate for addressing antibiotic resistance .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)tetrahydrofuran-2-carboxamide.
Mechanism of Action :
The compound is believed to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, pyridazine derivatives have shown significant activity against breast cancer cell lines with IC50 values in the nanomolar range. The proposed mechanism includes:
- Induction of Apoptosis : Enhanced markers of apoptosis such as increased caspase activity.
- Cell Cycle Arrest : Arresting cells at the G2/M phase, crucial for stopping tumor growth.
Case Study :
A study demonstrated that a structurally similar compound exhibited GI50 values of approximately 3.18 µM against MCF-7 cells, indicating potent anticancer activity.
Antiviral Properties
Similar compounds have been investigated for their antiviral effects, particularly against influenza strains. Research indicates that these derivatives can significantly reduce viral load in infected models, suggesting broader applications beyond oncology.
Toxicity Profile
Toxicity assessments are crucial for evaluating the safety of new compounds:
- In vivo studies on related compounds have shown favorable safety profiles with no significant adverse effects at therapeutic doses.
- The absence of significant hERG channel inhibition indicates a low risk for cardiac toxicity.
Eigenschaften
IUPAC Name |
N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-12-6-7-18-16(11-12)21-15-5-4-14(22-23-15)19-8-9-20-17(24)13-3-2-10-25-13/h4-7,11,13H,2-3,8-10H2,1H3,(H,19,22)(H,20,24)(H,18,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYIWOJHQFWRER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













